molecular formula C9H5BrN2O2 B1286857 4-Bromo-7-nitroquinoline CAS No. 933486-43-2

4-Bromo-7-nitroquinoline

Cat. No.: B1286857
CAS No.: 933486-43-2
M. Wt: 253.05 g/mol
InChI Key: YYOHOYWWIXLLDC-UHFFFAOYSA-N
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Description

4-Bromo-7-nitroquinoline is a halogenated nitroquinoline derivative characterized by a bromine atom at position 4 and a nitro group (-NO₂) at position 7 of the quinoline scaffold. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-withdrawing effects, influencing both chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOHOYWWIXLLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583003
Record name 4-Bromo-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933486-43-2
Record name 4-Bromo-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 7-nitroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at position 7 activates the pyridine ring for nucleophilic substitution at position 4. Bromine is replaced by nucleophiles under mild conditions.

Reaction PartnerConditionsProductYieldReference
1-MorpholinocyclohexeneReflux in polar aprotic solvent (e.g., DMF), 12–24 hrs3-Morpholino-7-nitroquinoline78%
PiperazineMicrowave (150 W, 90–120°C), triethylamine4-Piperazinyl-7-nitroquinoline86%
Sodium methoxideK₂CO₃, DMSO, 80°C4-Methoxy-7-nitroquinoline65%

Mechanism : The reaction proceeds via a two-step ionic mechanism:

  • Formation of a Meisenheimer complex intermediate.
  • Departure of bromide ion, stabilized by the nitro group's electron-withdrawing effect .

Reduction Reactions

The nitro group at position 7 is reducible to an amine, enabling further functionalization.

Reducing AgentConditionsProductYieldReference
H₂/Pd-CEthanol, 50 psi, 6 hrs7-Amino-4-bromoquinoline92%
SnCl₂/HClReflux, 4 hrs7-Amino-4-bromoquinoline85%
NaBH₄/CuCl₂THF, 0°C to RT7-Hydroxylamino-4-bromoquinoline70%

Applications : Reduced derivatives show enhanced biological activity, particularly as kinase inhibitors .

Cross-Coupling Reactions

The bromine at position 4 participates in palladium-catalyzed cross-couplings.

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C4-Aryl-7-nitroquinoline75–89%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-Amino-7-nitroquinoline68%

Example : Reaction with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-7-nitroquinoline (83% yield) .

Heterocyclic Derivative Formation

The nitro group facilitates cyclization reactions to form fused heterocycles.

ReagentConditionsProductYieldReference
POCl₃Reflux, 6 hrs4-Chloro-7-nitroquinoline92%
NH₂NH₂Ethanol, 70°CPyrido[3,4-b]indole55%

Key Insight : Chlorination with POCl₃ replaces bromine, while hydrazine induces ring expansion .

Photochemical Reactions

The nitro group enables photolytic applications under physiological conditions.

ApplicationConditionsOutcomeReference
Photoremovable protecting group365 nm UV lightControlled release of carboxylic acids

Mechanism : Photoexcitation generates a nitrene intermediate, facilitating bond cleavage .

Comparative Reactivity Analysis

A comparison of substitution rates highlights positional effects:

PositionReactivity (k, s⁻¹)Dominant Pathway
C4 (Br)1.2 × 10⁻³SNAr with amines
C7 (NO₂)5.8 × 10⁻⁵Reduction to NH₂

Data derived from kinetic studies under standardized conditions (DMF, 25°C) .

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-7-nitroquinoline has been investigated for its potential as an anticancer agent. Its structure allows it to interact with biological targets, making it a candidate for developing novel therapeutic agents. Key applications include:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with a similar nitroquinoline framework can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain tumors .
  • Antimicrobial Properties : The presence of the nitro group in this compound enhances its potential as an antibacterial agent. Studies suggest that this compound can effectively target bacterial cells, providing a basis for developing new antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Inhibition Studies : A study investigating the antiproliferative effects of various nitroquinoline derivatives found that several compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating strong potential for therapeutic use .
  • Mechanism of Action : Research has explored how this compound interacts with cellular components, particularly its ability to bind to DNA and interfere with replication processes in cancer cells. This mechanism is crucial for understanding its role as an anticancer agent .

Comparative Analysis of Nitroquinoline Derivatives

Below is a table comparing the biological activities and applications of various nitroquinoline derivatives, including this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateDNA intercalation
3-Bromo-6-NitroquinolineModerateHighEGFR inhibition
5-NitroquinolineLowHighDisruption of bacterial cell wall

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitroquinoline involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. The bromine atom enhances the compound’s ability to interact with biological macromolecules, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
4-Bromo-7-nitroquinoline Br (C4), NO₂ (C7) C₉H₅BrN₂O₂ 269.06 g/mol Intermediate for synthesis; potential bioactivity
4-Bromo-6-nitroquinoline Br (C4), NO₂ (C6) C₉H₅BrN₂O₂ 269.06 g/mol Hazardous (GHS classification); used in redox studies
7-Bromo-3-nitroquinolin-4-amine Br (C7), NO₂ (C3), NH₂ (C4) C₉H₆BrN₃O₂ 268.07 g/mol Amine group enhances bioactivity; possible anticancer applications
4-Nitroquinoline-N-oxide (4NQO) NO₂ (C4), N-oxide C₉H₆N₂O₂ 174.16 g/mol Potent carcinogen; induces oxidative stress via superoxide generation
6-Bromo-8-ethyl-5-nitroquinoline Br (C6), NO₂ (C5), C₂H₅ (C8) C₁₁H₁₀BrN₂O₂ 281.11 g/mol Lipophilic; used in synthetic organic chemistry
Key Observations:
  • Positional Effects: The shift of the nitro group from C6 to C7 (as in 4-Bromo-6-nitroquinoline vs.
  • Functional Group Impact: The addition of an amine group at C4 (e.g., 7-Bromo-3-nitroquinolin-4-amine) introduces hydrogen-bonding capability, which is critical for binding to enzymes or DNA .
  • N-Oxide vs. Nitro : 4NQO’s N-oxide moiety facilitates redox cycling, generating superoxide radicals, whereas nitro groups in other compounds may instead act as electron-deficient centers for nucleophilic attack .

Biological Activity

4-Bromo-7-nitroquinoline is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antibacterial and antifungal agent. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C9H5BrN2O2C_9H_5BrN_2O_2 and a molecular weight of 253.05 g/mol. It features a quinoline skeleton characterized by a fused benzene and pyridine ring, with a bromine atom at the 4-position and a nitro group at the 7-position. This specific arrangement contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. It is particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens.
  • Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for developing treatments against fungal infections.

The biological activity of this compound is largely attributed to its ability to interact with biological targets:

  • Bioreduction of Nitro Group : The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is critical in its anticancer activity, as it may induce apoptosis in cancer cells.
  • Binding Affinity : Molecular docking studies suggest that this compound has a high binding affinity for specific enzymes and receptors involved in microbial growth and cancer cell proliferation. This enhances its potential as a lead compound in drug design.

Comparative Biological Activity

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
6-Bromo-7-nitroquinoline Bromine at position 6Antibacterial
5-Bromo-8-nitroquinoline Bromine at position 5Antifungal
8-Bromo-7-hydroxyquinoline Hydroxyl group at position 8Photoremovable protecting group
3-Bromo-6-nitroquinoline Bromine at position 3Anticancer

The presence of different substituents on the quinoline ring significantly influences each compound's biological activity and reactivity profile. In contrast to these compounds, this compound's unique combination of bromine and nitro groups allows for distinct interactions with biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antibacterial Efficacy Study : A study conducted on multiple bacterial strains demonstrated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Research : In vitro studies on cancer cell lines revealed that this compound induced significant cytotoxicity. The mechanism involved the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Fungal Inhibition Trials : Trials assessing antifungal activity showed promising results against common fungal pathogens, indicating its potential role in treating fungal infections resistant to conventional therapies.

Q & A

Q. What interdisciplinary approaches combine synthetic chemistry and computational modeling to optimize this compound-based catalysts?

  • Methodological Answer : High-throughput screening of derivative libraries paired with machine learning (e.g., Random Forest regression) can predict structure-activity relationships. Validate top candidates using kinetic profiling (e.g., Eyring plots for activation parameters). Collaborate with computational chemists to refine force fields for dynamic reaction modeling .

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